molecular formula C16H14ClF2NO2 B4429901 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B4429901
M. Wt: 325.74 g/mol
InChI Key: RDWILOMBTBLSNP-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound with a complex structure that includes chloro, difluoro, and methoxyphenyl groups

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c1-22-15-5-3-2-4-10(15)6-7-20-16(21)11-8-13(18)14(19)9-12(11)17/h2-5,8-9H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWILOMBTBLSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chloro-4,5-difluorobenzoic acid.

    Amidation: The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amine Addition: The acid chloride is then reacted with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and difluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide, such as amines or alcohols.

    Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and 2-(2-methoxyphenyl)ethylamine.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of the target compound.

    2-chloro-5-fluoropyrimidine: Another fluorinated aromatic compound with different applications.

    2-chloro-4,5-difluoro-N-[2-(isobutyrylamino)ethyl]benzamide: A structurally similar compound with different substituents.

Uniqueness

2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of both chloro and difluoro groups along with a methoxyphenyl moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 2
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2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide

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